
4-Chloro-3,5-dimethylisoxazole
Overview
Description
4-Chloro-3,5-dimethylisoxazole is a heterocyclic compound with the molecular formula C5H6ClNO. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom.
Mechanism of Action
Target of Action
4-Chloro-3,5-dimethylisoxazole is a chemical compound that has been shown to exhibit potent inhibitory activity against BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that plays a key role in the regulation of gene expression. It is involved in cellular processes such as cell growth and differentiation, making it a significant target for therapeutic interventions .
Mode of Action
It is known to participate in asymmetric isoxazole annulation reactions . This suggests that the compound may interact with its targets, such as BRD4, through the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
BRD4 is known to be involved in the regulation of gene expression, so the compound’s action could potentially lead to changes in various downstream effects related to cell growth and differentiation .
Pharmacokinetics
Its molecular weight (14559) and its physical properties, such as its boiling point (87-88 °C/8 mmHg) and density (1173 g/mL at 25 °C), suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibitory activity against BRD4. By inhibiting BRD4, the compound could potentially affect gene expression, leading to changes in cell growth and differentiation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendation at 2-8°C . Additionally, the compound’s efficacy could be influenced by factors such as pH and the presence of other molecules in its environment.
Biochemical Analysis
Cellular Effects
Some isoxazole derivatives have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that isoxazoles can participate in various chemical reactions, including asymmetric isoxazole annulation reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-3,5-dimethylisoxazole can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylisoxazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Another method involves the diazotization of 5-aminoisoxazoles in the presence of hydrohalic acids (HF, HCl, or HBr).
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the chlorination of 3,5-dimethylisoxazole using a chlorinating agent, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced isoxazole derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products Formed
Substitution: New derivatives with different functional groups replacing the chlorine atom.
Oxidation: Oxidized isoxazole derivatives.
Reduction: Reduced isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Bromodomain Proteins
One of the prominent applications of 4-chloro-3,5-dimethylisoxazole derivatives is in the development of inhibitors targeting bromodomain and extra-terminal (BET) proteins. These proteins play crucial roles in regulating gene expression and have been implicated in various cancers. Research has shown that derivatives of this compound can act as potent inhibitors of BET bromodomains, particularly BRD4. For instance, a study reported that certain derivatives exhibited IC50 values as low as 4.8 μM against BRD4(1), demonstrating significant antiproliferative effects on acute myeloid leukemia cells without general cytotoxicity in other cancer cell lines tested .
2. Synthesis of Novel Compounds
The compound serves as an important intermediate in the synthesis of various bioactive molecules. A notable example includes the synthesis of 3,5-dimethylisoxazole-4-sulfochloride, which is utilized as an intermediate for producing compounds with antimicrobial properties . The preparation methods often involve reactions with chlorosulfonic acid and thionyl chloride to enhance yield and efficiency in synthesizing desired products .
Research Findings and Case Studies
Case Study 1: Optimization of 3,5-Dimethylisoxazole Derivatives
In a study focusing on optimizing derivatives for BET inhibition, researchers synthesized 94 new compounds based on the this compound framework. Among these, compound DDT26 showed the most potent inhibitory effect on BRD4 with significant impacts on cell cycle regulation in MCF-7 breast cancer cells. This study illustrates the potential of modifying the isoxazole structure to enhance biological activity against specific cancer targets .
Case Study 2: Structure-Activity Relationship Studies
Another research effort involved examining the structure-activity relationships (SAR) of various derivatives containing the isoxazole moiety. The findings indicated that specific substitutions on the isoxazole ring could dramatically influence binding affinity and selectivity for bromodomains. This highlights the importance of chemical modifications in developing effective therapeutic agents targeting epigenetic regulators .
Data Table: Summary of Key Findings
Study | Application | Key Findings | IC50 Values |
---|---|---|---|
Hewings et al. (2013) | BET Inhibition | Developed potent inhibitors targeting BRD4 | 4.8 μM |
Tianjin University Study (2023) | Cancer Therapy | Evaluated inhibitory activities against BRD4 | Variable depending on derivative |
Synthesis Research | Antimicrobial Agents | Produced 3,5-dimethylisoxazole-4-sulfochloride | High yield achieved |
Comparison with Similar Compounds
4-Chloro-3,5-dimethylisoxazole can be compared with other similar compounds, such as:
3,5-Dimethylisoxazole: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Bromo-3,5-dimethylisoxazole: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
4-Fluoro-3,5-dimethylisoxazole: Contains a fluorine atom, which can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, making it a valuable compound for various chemical and biological applications .
Biological Activity
4-Chloro-3,5-dimethylisoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, applications in cancer therapy, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by an isoxazole ring with two methyl groups and a chlorine atom. Its molecular formula is CHClNO, and it has a molecular weight of 158.57 g/mol. The unique structure contributes to its reactivity and biological interactions.
The mechanism of action for this compound primarily involves its interaction with various molecular targets within cells. Notably, it has been shown to bind to bromodomain-containing proteins, which are critical in regulating gene expression and cellular processes:
- Bromodomain Inhibition : Research indicates that derivatives of 3,5-dimethylisoxazole can act as potent inhibitors of the BET (bromodomain and extra terminal domain) family, particularly BRD4. These compounds mimic acetylated lysine residues, allowing them to disrupt protein-protein interactions essential for transcriptional regulation .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound derivatives exhibit strong antiproliferative effects against various cancer cell lines, including acute myeloid leukemia (MV4;11) and breast cancer cells. The most potent compounds showed IC values in the low micromolar range .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Biological Activity | Description |
---|---|
Anticancer Activity | Inhibits proliferation in various cancer cell lines (e.g., leukemia, breast cancer). |
Bromodomain Inhibition | Acts as a ligand for bromodomain proteins, disrupting transcriptional regulation. |
Neuroprotective Effects | Exhibits potential neuroprotective properties in models of neurodegeneration. |
Antimicrobial Activity | Some derivatives show activity against bacterial strains. |
Case Studies and Research Findings
- Bromodomain Inhibitors : A study optimized several 3,5-dimethylisoxazole derivatives for their inhibitory effects on BRD4. The lead compound demonstrated an IC value of 4.8 μM against BRD4(1), indicating strong binding affinity and potential therapeutic application in cancer treatment .
- Antiproliferative Effects : In another study focusing on breast cancer therapies, derivatives of this compound were synthesized and evaluated for their inhibitory activities against BRD4. The findings suggested that these compounds could be developed into effective treatments for triple-negative breast cancer (TNBC), with varying efficacy based on structural modifications .
- Neuroprotective Studies : Additional research has indicated that certain derivatives may protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential use in treating neurodegenerative diseases .
Properties
IUPAC Name |
4-chloro-3,5-dimethyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-3-5(6)4(2)8-7-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJWPHJWCFVTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337172 | |
Record name | 4-Chloro-3,5-dimethylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10557-86-5 | |
Record name | 4-Chloro-3,5-dimethylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10557-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3,5-dimethylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structural characteristics of 4-chloro-3,5-dimethylisoxazole and its interaction with copper(II)?
A1: While the provided abstract doesn't detail the specific molecular weight or formula of this compound, it highlights its ability to form complexes with copper(II). [] This suggests the molecule likely possesses atoms capable of donating electron pairs to the copper ion, forming coordinate bonds. Further research into the spectroscopic properties of these complexes, as indicated by the paper's title, could elucidate the nature of these interactions and the resulting complex structures.
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